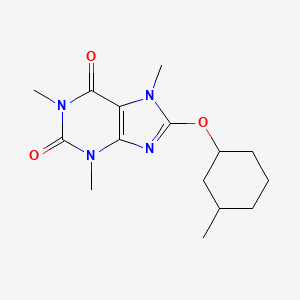

8-((3-Methylcyclohexyl)oxy)caffeine

Description

Structure

3D Structure

Properties

CAS No. |

73747-36-1 |

|---|---|

Molecular Formula |

C15H22N4O3 |

Molecular Weight |

306.36 g/mol |

IUPAC Name |

1,3,7-trimethyl-8-(3-methylcyclohexyl)oxypurine-2,6-dione |

InChI |

InChI=1S/C15H22N4O3/c1-9-6-5-7-10(8-9)22-14-16-12-11(17(14)2)13(20)19(4)15(21)18(12)3/h9-10H,5-8H2,1-4H3 |

InChI Key |

IIVPOHXPTVEOOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)OC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |

Origin of Product |

United States |

Molecular Pharmacology and Target Interaction Analysis

Investigation of Adenosine (B11128) Receptor Antagonism Profiles

The primary mechanism of action for caffeine (B1668208) and its derivatives is the antagonism of adenosine receptors. These G protein-coupled receptors (A1, A2A, A2B, and A3) are crucial regulators of various physiological processes. The introduction of the 3-methylcyclohexyl group at the 8-position of the xanthine (B1682287) core in 8-((3-Methylcyclohexyl)oxy)caffeine is expected to significantly modulate its affinity and selectivity for these receptor subtypes.

Ligand Binding Affinity Studies at Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

While direct experimental binding data for this compound is not publicly available, structure-activity relationship (SAR) studies of related 8-substituted xanthines provide valuable insights. Research on 8-cyclohexylcaffeine (CHC), a structurally similar analog, has demonstrated a remarkably high affinity for the A1 adenosine receptor. One study reported a Ki value of 41 nM for CHC at the rat A1 receptor, indicating a significant increase in affinity compared to caffeine itself. nih.gov This suggests that the bulky, lipophilic cycloalkyl substituent at the 8-position is well-accommodated within the A1 receptor binding pocket, likely leading to enhanced binding interactions.

It is therefore hypothesized that this compound will also exhibit high affinity for the A1 receptor subtype. The presence of the methyl group on the cyclohexane (B81311) ring may further influence this affinity, potentially through steric or hydrophobic interactions within the binding site. Its affinity for the A2A, A2B, and A3 receptor subtypes remains to be experimentally determined but is anticipated to differ from that of caffeine, which displays micromolar affinity for A1, A2A, and A2B receptors. frontiersin.org

Table 1: Postulated Adenosine Receptor Binding Affinities (Ki in nM) of this compound based on Related Compounds

| Compound | A1 Affinity (Ki, nM) | A2A Affinity (Ki, nM) | A2B Affinity (Ki, nM) | A3 Affinity (Ki, nM) |

| Caffeine | ~12,000 | ~2,400 | ~13,000 | ~80,000 |

| 8-Cyclohexylcaffeine (CHC) | 41 nih.gov | Data not available | Data not available | Data not available |

| This compound | Hypothesized High Affinity | To be determined | To be determined | To be determined |

Note: This table is interactive and presents hypothesized values based on available literature for structurally similar compounds. The affinity values for this compound are speculative and require experimental validation.

Competitive Binding Assays with Established Adenosine Receptor Ligands

To experimentally determine the binding affinities of this compound, competitive radioligand binding assays would be essential. These assays would involve incubating membranes from cells expressing specific human adenosine receptor subtypes with a known radiolabeled ligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A) in the presence of increasing concentrations of the unlabeled test compound, this compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) would be determined and used to calculate the inhibitory constant (Ki), providing a quantitative measure of its affinity for each receptor subtype.

Functional Antagonist Activity Assessment in In Vitro Systems

Beyond binding affinity, it is crucial to assess the functional activity of this compound at adenosine receptors. This is typically achieved through in vitro functional assays, such as cyclic AMP (cAMP) accumulation assays. In cells expressing A1 or A3 receptors, which are Gi/o-coupled, activation by an agonist (e.g., adenosine) leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. An antagonist like this compound would be expected to block this effect. Conversely, at A2A and A2B receptors, which are Gs-coupled, agonist stimulation increases cAMP production. An antagonist would prevent this increase. By measuring the ability of this compound to counteract the effects of a known agonist, its potency as an antagonist (often expressed as a Kb or pA2 value) can be determined for each receptor subtype.

Evaluation of Phosphodiesterase Inhibition Potency

To evaluate its PDE inhibition potency, a series of in vitro enzymatic assays would be necessary. These assays would measure the ability of the compound to inhibit the activity of different PDE families (PDE1 through PDE11). The results, typically reported as IC50 values, would reveal the compound's potency and selectivity as a PDE inhibitor. It is plausible that the bulky 8-substituent could either enhance or diminish its affinity for the catalytic site of different PDE isoforms compared to caffeine.

Exploration of Other Potential Molecular Targets (e.g., protein kinases, ion channels)

At higher concentrations, caffeine has been shown to interact with other molecular targets, including protein kinases and ion channels. For instance, some studies have indicated that caffeine can inhibit the activity of certain protein kinases. While direct evidence for this compound is lacking, its potential to interact with such targets should not be dismissed.

A comprehensive screening against a panel of protein kinases and ion channels would be required to identify any off-target activities. Such screenings are crucial for understanding the compound's full pharmacological profile and for predicting potential side effects.

Receptor Selectivity and Mechanistic Differentiation from Caffeine

A key aspect of the pharmacological analysis of this compound is to delineate its receptor selectivity and how its mechanism of action differs from that of caffeine. Based on data from related compounds, it is anticipated that this compound will exhibit significantly higher selectivity for the A1 adenosine receptor compared to caffeine's relatively non-selective profile.

Table 2: Comparative Selectivity Profile of Caffeine and Hypothesized Profile of this compound

| Compound | A1 Selectivity (vs. A2A) | A1 Selectivity (vs. A2B) | A1 Selectivity (vs. A3) |

| Caffeine | ~0.2 | ~1.1 | ~6.7 |

| This compound | Hypothesized > 1 | To be determined | To be determined |

Note: This table is interactive. Selectivity is calculated as Ki (other receptor) / Ki (A1 receptor). Values for this compound are speculative and contingent on experimental determination of its binding affinities.

Structure Activity Relationship Sar Studies of 8 3 Methylcyclohexyl Oxy Caffeine and Its Analogues

Impact of the 3-Methylcyclohexyl Moiety on Receptor Binding and Functional Activity

The introduction of a bulky, lipophilic cycloalkyl group, such as the 3-methylcyclohexyl moiety, at the 8-position of the caffeine (B1668208) scaffold is a critical modification that significantly alters its pharmacological properties compared to the parent compound, caffeine. ontosight.ai This substitution can influence how the molecule interacts with biological targets, its solubility, and its metabolic stability. ontosight.ai

Research into 8-substituted caffeine analogues has shown that the nature of the substituent at the C8 position is a key determinant of activity and selectivity. For instance, in the context of monoamine oxidase (MAO) inhibition, a series of 8-alkyloxycaffeine analogues were found to be potent and selective inhibitors of human MAO-B. nih.gov Within this series, 8-[(5-methylhexyl)oxy]caffeine was identified as a particularly potent MAO-B inhibitor. nih.gov While not identical, the 5-methylhexyl group shares structural features with the 3-methylcyclohexyl group, such as a branched alkyl chain, suggesting that such branched, lipophilic moieties are well-tolerated and can contribute to potent inhibition. The addition of these bulky groups generally increases lipophilicity, which can enhance the ability of these compounds to cross cellular membranes. nih.gov

The primary targets for many xanthine (B1682287) derivatives are adenosine (B11128) receptors (ARs), where they typically act as antagonists. biointerfaceresearch.com The size and nature of the 8-substituent play a crucial role in determining affinity and selectivity for the different AR subtypes (A₁, A₂, etc.). The 3-methylcyclohexyl group in 8-((3-Methylcyclohexyl)oxy)caffeine provides a three-dimensional structure that can influence the binding orientation within the receptor pocket. This bulky group can alter the compound's interaction with the receptor, potentially leading to a different pharmacological profile compared to caffeine, which is a non-selective adenosine receptor antagonist. nih.gov

Analysis of Stereoisomeric Effects on Pharmacological Profiles

The 3-methylcyclohexyl moiety in this compound contains two chiral centers, one at the C1 position of the cyclohexane (B81311) ring (the point of attachment to the oxygen) and another at the C3 position (where the methyl group is attached). This gives rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and can interact differently with each stereoisomer.

While specific studies detailing the separation and individual pharmacological testing of the stereoisomers of this compound are not widely available in the public domain, the principles of stereoselectivity are highly relevant. For other chiral adenosine receptor ligands, it has been demonstrated that the stereochemistry of substituents profoundly affects receptor affinity and selectivity. For example, the R- and S-enantiomers of phenylisopropyladenosine (PIA) show different potencies at A₁ adenosine receptors. nih.gov It is therefore highly probable that the different stereoisomers of this compound would display distinct binding affinities and functional activities at their biological targets. A full understanding of the compound's pharmacology would necessitate the synthesis and evaluation of each individual stereoisomer.

Comparison with Other 8-Substituted Caffeine Derivatives (e.g., 8-Aryl, 8-Alkyl)

The modification of the C8 position of the xanthine scaffold has been a major focus of medicinal chemistry research to develop potent and selective adenosine receptor antagonists and other bioactive molecules. nih.govresearchgate.net Comparing this compound to other 8-substituted analogues reveals important SAR trends.

8-Aryl Derivatives: The introduction of an 8-phenyl group, as in 8-phenyltheophylline, was found to increase affinity for the A₁ adenosine receptor by at least an order of magnitude compared to caffeine. nih.gov Further modifications to the aryl ring, such as adding para-substituents, can further enhance affinity and introduce selectivity. nih.gov However, 8-arylxanthines often suffer from low aqueous solubility. nih.gov Compared to these 8-aryl derivatives, the 8-cycloalkoxy group of this compound offers a more flexible and three-dimensional structure, which may lead to different selectivity profiles across the adenosine receptor subtypes.

8-Alkyloxy Derivatives: Studies on 8-alkyloxycaffeine analogues have demonstrated potent and selective inhibition of MAO-B. nih.gov For example, 8-(3-phenylpropoxy)caffeine and 8-[(5-methylhexyl)oxy]caffeine were found to be more potent MAO-B inhibitors than 8-benzyloxycaffeine. nih.gov This indicates that the nature and length of the alkyloxy chain are critical for MAO-B inhibition. The 3-methylcyclohexyl group is a type of cycloalkyloxy substituent, and its properties would be expected to align with this class, likely conferring significant MAO-B inhibitory activity.

The table below presents a comparison of the inhibitory potency of various 8-substituted caffeine derivatives against MAO-B, illustrating the impact of the C8 substituent.

| Compound | C8-Substituent | Target | Potency (IC₅₀ in µM) |

| 8-Benzyloxycaffeine | Benzyloxy | MAO-B | 1.77 nih.gov |

| 8-(3-Phenylpropoxy)caffeine | 3-Phenylpropoxy | MAO-B | 0.62 nih.gov |

| 8-(2-Phenoxyethoxy)caffeine | 2-Phenoxyethoxy | MAO-B | 0.38 nih.gov |

| 8-[(5-Methylhexyl)oxy]caffeine | (5-Methylhexyl)oxy | MAO-B | 0.59 nih.gov |

| 8-[2-(4-Bromophenoxy)ethoxy]caffeine | 2-(4-Bromophenoxy)ethoxy | MAO-B | 0.166 nih.gov |

This table is interactive. You can sort and filter the data.

8-Thio and 8-Amino Derivatives: Modifications have also included sulfur and nitrogen linkages at the C8 position. For instance, 6-thiocaffeine (B1664699) (an isomer of 8-thiocaffeine) showed intermediate affinity for A₁ and A₂ adenosine receptors compared to caffeine and theophylline (B1681296). nih.gov A wide range of 8-amino substituted caffeines have also been synthesized and evaluated for various biological activities. researchgate.net These different linkages (C-O, C-S, C-N, C-C) influence the electronic properties and conformational flexibility of the substituent, thereby impacting receptor interaction. nih.gov

Elucidation of Key Pharmacophoric Elements for Target Engagement

Based on the SAR of this compound and its analogues, several key pharmacophoric elements for target engagement, particularly for adenosine receptors and MAO-B, can be identified.

The Xanthine Scaffold: The core 1,3,7-trimethylxanthine structure is the fundamental scaffold that mimics the endogenous ligand adenosine, allowing it to bind to adenosine receptors. biointerfaceresearch.com The methyl groups at positions 1 and 3 are known to enhance affinity compared to unsubstituted xanthine. nih.gov

The 8-Position Substituent: This is the primary point of modification for achieving potency and selectivity. For high-affinity binding, a bulky, lipophilic substituent at the C8 position is generally required. nih.gov

The Cycloalkoxy Moiety: The oxy linker provides a specific geometry and electronic character. For MAO-B inhibition, the presence of an 8-alkyloxy group is a strong determinant of activity. nih.gov The 3-methylcyclohexyl group itself serves as a large, lipophilic anchor that likely occupies a hydrophobic pocket within the binding site of the target protein. The branching methyl group may provide additional van der Waals interactions or sterically orient the molecule for an optimal fit.

Stereochemistry: The specific 3D arrangement of the atoms in the 3-methylcyclohexyl ring is a critical, though not fully elucidated, pharmacophoric element. The chirality of the substituent would dictate the precise fit into the chiral binding site of a receptor or enzyme, influencing binding affinity and functional outcome.

Preclinical Mechanistic Investigations in Biological Systems

In Vitro Cellular Assays for Downstream Pathway Modulation

In vitro studies are fundamental for elucidating the direct effects of a compound on cellular pathways in a controlled environment.

Cyclic Nucleotide Signaling Pathways (e.g., cAMP)

Future research on 8-((3-Methylcyclohexyl)oxy)caffeine would likely investigate its impact on cyclic nucleotide signaling, a common mechanism for xanthine (B1682287) derivatives. Assays would measure the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) in various cell lines upon exposure to the compound. This would determine if this compound acts as an inhibitor of phosphodiesterase (PDE) enzymes, which degrade cAMP, or as a modulator of adenylyl cyclase, the enzyme responsible for cAMP synthesis.

Hypothetical Data Table: cAMP Modulation by this compound

| Cell Line | Compound Concentration | Change in Intracellular cAMP Level | Putative Mechanism |

|---|---|---|---|

| HEK293 | (Not Tested) | (Data Not Available) | (To be determined) |

| PC12 | (Not Tested) | (Data Not Available) | (To be determined) |

Cellular Responses to Oxidative Stress in Research Models

The potential of this compound to modulate cellular responses to oxidative stress would be another critical area of investigation. Standard assays would involve inducing oxidative stress in cell cultures using agents like hydrogen peroxide (H₂O₂) or rotenone and then treating the cells with the compound. Key endpoints would include measuring levels of reactive oxygen species (ROS), assessing mitochondrial membrane potential, and quantifying markers of oxidative damage to lipids, proteins, and DNA.

Anti-proliferative or Pro-apoptotic Effects in Cell Lines

To understand its potential impact on cell growth and survival, this compound would be tested for anti-proliferative or pro-apoptotic effects in various cancer and non-cancer cell lines. Assays such as the MTT or MTS assay would determine cell viability and proliferation rates. Flow cytometry analysis using annexin V and propidium iodide staining would be employed to distinguish between apoptotic and necrotic cell death, providing mechanistic insights into its cytotoxic effects, if any.

In Vivo Studies in Animal Models for Mechanistic Insights

Following in vitro characterization, in vivo studies in animal models, typically rodents, are essential to understand the compound's effects in a whole biological system.

Modulation of Locomotor Activity and Behavioral Phenotypes

The central nervous system stimulant properties of many xanthine derivatives necessitate the evaluation of this compound's effect on locomotor activity. Animal models, such as mice or rats, would be administered the compound, and their spontaneous activity would be monitored in an open-field test. Parameters such as distance traveled, rearing frequency, and time spent in the center of the arena would be quantified to assess for stimulant, sedative, or anxiolytic/anxiogenic effects.

Hypothetical Data Table: Effect of this compound on Locomotor Activity in Mice

| Treatment Group | Total Distance Traveled (meters) | Rearing Frequency | Center Time (seconds) |

|---|---|---|---|

| Vehicle Control | (Data Not Available) | (Data Not Available) | (Data Not Available) |

Influence on Sleep-Wake Regulation and Alertness in Animal Models

Given caffeine's well-known effects on sleep, it would be crucial to investigate how this compound influences sleep-wake patterns. Electroencephalography (EEG) and electromyography (EMG) recordings in animal models would be used to objectively measure changes in sleep architecture, including the duration of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Such studies would reveal whether the compound promotes wakefulness or has other effects on sleep regulation.

Exploration of Effects in Animal Models of Neurological or Neurodegenerative Conditions (focused on pathway modulation)

Following a comprehensive search of scientific literature and research databases, no preclinical studies investigating the effects of the specific compound this compound in animal models of neurological or neurodegenerative conditions with a focus on pathway modulation were identified. The existing body of research extensively covers caffeine (B1668208) and its various derivatives, but data pertaining to this particular molecule is not available in the public domain.

Therefore, it is not possible to provide detailed research findings, data tables, or discussion on the modulation of biological pathways by this compound in this context.

Metabolic Fate and Biotransformation Pathways

In Vitro Metabolic Stability in Microsomal and Hepatocyte Systems

In vitro metabolic stability assays are crucial early-stage screens in drug discovery to estimate a compound's susceptibility to metabolism. wuxiapptec.com These assays help predict the in vivo intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize a drug. nih.govspringernature.com The two most common systems used are liver microsomes and hepatocytes. mttlab.eu

Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells (hepatocytes). They contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. mttlab.eu Microsomal stability assays are particularly useful for identifying compounds that are substrates for CYP enzymes. mttlab.eu The compound is incubated with liver microsomes (from various species, including human) and a necessary cofactor, NADPH, and the disappearance of the parent compound is monitored over time. nih.gov

Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic enzymes, including both Phase I (e.g., CYPs, FMOs) and Phase II (e.g., UGTs, SULTs) enzymes, as well as the necessary cofactors. solvobiotech.com Hepatocyte assays provide a more comprehensive picture of metabolic clearance. nih.gov Cryopreserved hepatocytes are often used for convenience and retain enzymatic activities similar to fresh cells.

The primary endpoints of these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint). A short half-life and high clearance suggest the compound is rapidly metabolized, which may lead to low bioavailability and a short duration of action in vivo. Conversely, a very long half-life and low clearance might indicate a risk of drug accumulation and potential toxicity.

Hypothetical Metabolic Stability Data for 8-((3-Methylcyclohexyl)oxy)caffeine

The following interactive table presents hypothetical data that could be generated from such studies. The addition of the lipophilic 3-methylcyclohexyl group to the caffeine (B1668208) scaffold might result in different metabolic stability compared to the parent molecule.

| Test System | Species | t½ (min) | Intrinsic Clearance (µL/min/mg protein or 10^6 cells) | Stability Classification |

| Liver Microsomes | Human | 45 | 30.8 | Moderate |

| Liver Microsomes | Rat | 25 | 55.4 | Low to Moderate |

| Liver Microsomes | Monkey | 60 | 23.1 | Moderate |

| Hepatocytes | Human | 38 | 36.5 | Moderate |

| Hepatocytes | Rat | 20 | 69.3 | Low |

Note: This table is for illustrative purposes only. Actual values would need to be determined experimentally.

Identification of Major Metabolites via High-Resolution Mass Spectrometry

Once metabolic instability is confirmed, the next step is to identify the structures of the major metabolites. This is crucial as metabolites can be inactive, active, or even toxic. The primary analytical tool for this purpose is liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). nih.govresearchgate.net

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements (typically <5 ppm error), which allows for the confident determination of the elemental composition of both the parent drug and its metabolites. nih.govijpras.com By comparing the mass spectra of samples from metabolic incubations with control samples, researchers can pinpoint drug-related material. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to locate the site of metabolic modification. researchgate.net

For this compound, metabolic transformations would be expected to occur on both the xanthine (B1682287) core and the novel side chain:

Xanthine Core Metabolism: Based on caffeine's known pathways, N-demethylation at the N1, N3, and N7 positions is highly probable. researchgate.net

Side Chain Metabolism: The (3-Methylcyclohexyl)oxy moiety offers several potential sites for oxidation. Hydroxylation could occur on the cyclohexyl ring or on the methyl group attached to it. Subsequent oxidation could lead to ketone or carboxylic acid formation. O-dealkylation, cleaving the ether bond, would yield 8-hydroxycaffeine (1,3,7-trimethylxanthine).

Hypothetical Major Metabolites of this compound

| Proposed Metabolite | Biotransformation | Mass Shift |

| M1 | N1-Demethylation | -14.0157 Da |

| M2 | N3-Demethylation | -14.0157 Da |

| M3 | N7-Demethylation | -14.0157 Da |

| M4 | Hydroxylation of cyclohexyl ring | +15.9949 Da |

| M5 | Hydroxylation of methyl group | +15.9949 Da |

| M6 | O-Dealkylation of side chain | -98.0994 Da |

Note: This table is for illustrative purposes only and represents potential metabolic pathways.

Elucidation of Enzyme Systems Involved in Biotransformation

Identifying the specific enzymes responsible for a drug's metabolism is key to predicting potential drug-drug interactions (DDIs). nih.gov The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast majority of clinical drugs. droracle.ai

Cytochrome P450 (CYP) Isoforms: For caffeine and related xanthines, CYP1A2 is the primary metabolizing enzyme in humans, responsible for the majority of N-demethylation. mygenome.asia Other isoforms like CYP2E1 and CYP3A4 can play minor roles. researchgate.net For a novel derivative like this compound, it is highly probable that CYP1A2 would be the main enzyme acting on the xanthine core. The metabolism of the bulky, lipophilic methylcyclohexyl side chain could potentially involve other isoforms known to handle such structures, such as CYP3A4 or members of the CYP2C family. nih.gov

Aldehyde Oxidase (AO): While less common for caffeine itself, AO is another important drug-metabolizing enzyme that can be involved in the metabolism of nitrogen-containing heterocyclic compounds. Its involvement would typically be assessed in cytosolic fractions. wuxiapptec.com

Xanthine Oxidase (XO): After initial metabolism by CYPs, the resulting dimethyl- and monomethyl-xanthines are further metabolized by xanthine oxidase to the corresponding uric acid derivatives. oncotarget.com This enzyme would likely be involved in the downstream metabolism of any xanthine-containing metabolites of the title compound.

Experiments to pinpoint specific enzymes often involve using a panel of recombinant human CYP enzymes or using specific chemical inhibitors for each CYP isoform in liver microsome incubations.

Comparative Metabolic Profiles Across Different Preclinical Species

Drug metabolism can vary significantly between preclinical species (e.g., rat, mouse, monkey) and humans. nih.gov Studying these differences is essential for selecting the most appropriate animal model for toxicology studies—one whose metabolic profile most closely resembles that of humans.

For caffeine, notable species differences exist. For example, N-3 demethylation to form paraxanthine (B195701) is the major pathway in humans, while N-7 demethylation is predominant in monkeys, and C-8 hydroxylation is a dominant pathway in rats. nih.govtandfonline.com

Given these known variations, it would be critical to characterize the metabolism of this compound across several species. The presence of the large C8-substituent prevents the C8-hydroxylation common in rats for caffeine, potentially leading to different major pathways in that species compared to humans. The relative rates of N-demethylation versus side-chain oxidation could vary significantly between species. nih.gov

Hypothetical Comparative Metabolism of this compound (% of Total Metabolites)

| Species | N-Demethylation | Side-Chain Oxidation | O-Dealkylation |

| Human | 45% | 40% | 15% |

| Rat | 20% | 70% | 10% |

| Monkey | 60% | 25% | 15% |

| Dog | 30% | 20% | 50% |

Note: This table is for illustrative purposes only. The data highlights potential species differences that would need to be investigated experimentally.

Advanced Analytical Methodologies for Research Applications

Development and Validation of Chromatographic Techniques for Detection and Quantification

Chromatographic techniques are the cornerstone for separating and quantifying 8-((3-Methylcyclohexyl)oxy)caffeine from complex mixtures, including synthesis reaction media and biological samples. The development of these methods focuses on achieving high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) is a widely utilized and reliable method for the analysis of caffeine (B1668208) and its derivatives. researchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach, where the separation is based on the compound's hydrophobicity. nih.gov

Method development involves optimizing several parameters to achieve a sharp, symmetrical peak with a stable retention time. A typical system would employ a C18 stationary phase, which is effective for separating molecules of moderate polarity like xanthine (B1682287) derivatives. researchgate.netjetir.org The mobile phase usually consists of a mixture of water or an aqueous buffer and an organic solvent like methanol or acetonitrile. nih.govresearchgate.net Gradient elution may be used to ensure the efficient separation of the target analyte from any impurities or other components in the sample. uw.edu.pl Detection is commonly performed using an ultraviolet (UV) detector, as the purine (B94841) ring system of the caffeine moiety exhibits strong absorbance, typically around 272-275 nm. researchgate.netuw.edu.pl

Validation of the HPLC method is conducted according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability. nih.gov This process assesses linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govejgm.co.uk Linearity is confirmed over a specific concentration range, typically showing a high correlation coefficient (R² > 0.999). researchgate.netejgm.co.uk Accuracy is evaluated through recovery studies, with results ideally falling between 98% and 102%. nih.gov

| Parameter | Typical Specification | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Water:Methanol or Water:Acetonitrile mixtures (e.g., 50:50 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection Wavelength | ~272 nm (UV Detector) | nih.govresearchgate.net |

| Injection Volume | 20 µL | uw.edu.pl |

| Linearity (R²) | > 0.999 | researchgate.net |

| Accuracy (% Recovery) | 98.78% - 101.28% | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. nih.gov This technique utilizes columns packed with sub-2 µm particles, which allows for much faster analyses without sacrificing separation efficiency. For this compound, a UHPLC method would drastically reduce the analysis time compared to HPLC, often from over 10 minutes to under 2 minutes. nih.gov

The core principles of separation remain similar to HPLC, relying on a reversed-phase column (e.g., C18) and a comparable mobile phase system. researchgate.net However, the reduced particle size necessitates instrumentation capable of handling much higher backpressures. The benefits include not only increased sample throughput but also reduced solvent consumption, making UHPLC a greener alternative to HPLC. nih.gov The enhanced sensitivity of UHPLC is particularly advantageous for detecting low-level impurities or for analyzing samples with limited analyte concentration. nih.gov

Mass Spectrometry (MS) Applications in Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound. When coupled with a chromatographic system like HPLC or UHPLC (LC-MS), it provides both qualitative and quantitative data with exceptional specificity and sensitivity.

For structural elucidation, high-resolution mass spectrometry (HRMS) can determine the compound's elemental composition by providing a highly accurate mass measurement. During method development, tandem mass spectrometry (MS/MS) is used to generate a characteristic fragmentation pattern for the molecule. This fragmentation signature serves as a highly specific identifier and can be used to confirm the structure by breaking down the parent ion into smaller, predictable product ions.

For quantification, particularly in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique often employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the instrument is set to specifically detect a predefined fragmentation event (a specific parent ion fragmenting to a specific product ion), which provides exceptional selectivity and minimizes interference from other components in the sample. researchgate.net This allows for the accurate quantification of this compound at very low concentrations. nih.gov Electrospray ionization (ESI) is a common ionization source used for xanthine derivatives, typically operating in positive ion mode. nih.gov

Spectroscopic Characterization (NMR, IR) for Purity and Identity Confirmation in Research Studies

Spectroscopic methods are vital for the definitive confirmation of the chemical structure and purity of a newly synthesized compound like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure.

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. It would be used to confirm the presence of the methyl groups on the caffeine core, the protons of the methylcyclohexyl ring, and their respective chemical shifts and splitting patterns.

¹³C NMR identifies all the unique carbon atoms in the structure, confirming the integrity of the xanthine backbone and the attached oxy-methylcyclohexyl side chain.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to:

C=O stretching from the amide groups in the pyrimidinedione ring.

C-N stretching within the heterocyclic rings.

C-O-C stretching of the ether linkage at the 8-position.

C-H stretching from the alkyl groups.

Together, NMR and IR data provide unambiguous confirmation of the compound's identity and can also be used to assess its purity by detecting signals from residual solvents or synthetic byproducts. nih.gov

Computational and Theoretical Investigations

In Silico Prediction of Structure-Activity Relationships

There are no available in silico studies that specifically predict the structure-activity relationships (SAR) for 8-((3-Methylcyclohexyl)oxy)caffeine. While general SAR studies have been conducted for broader classes of caffeine (B1668208) derivatives, the specific structural contributions of the (3-Methylcyclohexyl)oxy group at the 8-position have not been computationally modeled or detailed.

Quantum Chemical Calculations for Electronic Properties and Reaction Pathways

A search for quantum chemical calculations, such as Density Functional Theory (DFT) studies, to determine the electronic properties (e.g., HOMO-LUMO energy gap, electrostatic potential) and potential reaction pathways for this compound yielded no specific results. This type of analysis is crucial for understanding a molecule's reactivity and stability, but has not been published for this particular compound.

In Silico Assessments for Ligand Efficiency and Druggability

No in silico assessments of ligand efficiency metrics (e.g., Ligand Efficiency - LE, Lipophilic Ligand Efficiency - LLE) or druggability predictions for this compound are available in published research. Such computational evaluations are vital in early-stage drug discovery to assess the potential of a compound as a viable drug candidate, but this information has not been publicly disclosed for this specific molecule.

Future Research Directions and Unanswered Questions

Exploration of Additional Pharmacological Targets and Polypharmacology

Future investigations into 8-((3-Methylcyclohexyl)oxy)caffeine should therefore extend beyond its presumed primary targets. A comprehensive screening against a broad panel of receptors, enzymes, and ion channels is warranted. This could unveil novel and unexpected interactions that may contribute to its biological activity. For instance, some caffeine (B1668208) derivatives have been shown to interact with targets as diverse as GABA-A receptors, calcium release channels, and enzymes involved in neurotransmitter metabolism. nih.gov A systematic exploration of such interactions for this compound is a critical next step.

Potential Additional Pharmacological Targets for Investigation:

| Target Class | Specific Examples | Rationale |

| Receptors | G-protein coupled receptors (GPCRs) beyond adenosine (B11128) receptors, Nicotinic Acetylcholine Receptors (nAChRs) conicet.gov.arnih.gov | The structural modifications on the caffeine scaffold could alter its binding profile to other GPCRs. Some caffeine analogues have shown activity at nAChRs. conicet.gov.arnih.gov |

| Enzymes | Kinases, Acetylcholinesterase (AChE) researchgate.net, Monoamine Oxidase (MAO) researchgate.net | C8-substituted caffeine derivatives have been reported to inhibit various enzymes, suggesting a potential for broader enzymatic interactions. |

| Ion Channels | Calcium channels, Potassium channels | Caffeine is known to affect intracellular calcium levels, and exploring direct interactions with ion channels is a logical progression. nih.gov |

| Other Proteins | Topoisomerase II researchgate.net | Some 8-substituted alkoxycaffeine derivatives have exhibited inhibitory activity against this enzyme, indicating a potential for anticancer applications. researchgate.net |

Design and Synthesis of Highly Selective Analogues with Improved Potency

A significant challenge in the development of xanthine-based therapeutics is achieving selectivity for a specific target subtype. For example, while caffeine is a non-selective adenosine receptor antagonist, developing analogues that are highly selective for A1, A2A, A2B, or A3 receptors could lead to more targeted therapies with fewer side effects. The 3-methylcyclohexyl group in this compound offers a scaffold for further chemical modification to enhance both potency and selectivity.

Future synthetic efforts should focus on a systematic structure-activity relationship (SAR) study. This would involve the synthesis of a library of analogues with modifications at various positions of the caffeine core and the cyclohexyl ring. For instance, altering the stereochemistry of the methyl group on the cyclohexyl ring, introducing additional functional groups, or varying the length and nature of the alkoxy linker could profoundly impact the compound's interaction with its biological targets. nih.gov The goal would be to identify key structural features that govern high-affinity and selective binding to a desired target. researchgate.net

Advanced In Vivo Mechanistic Studies in Specialized Animal Models

While in vitro studies provide valuable information on a compound's molecular interactions, they cannot fully recapitulate the complexity of a living organism. Therefore, advanced in vivo studies in specialized animal models are crucial to understand the physiological and pathophysiological effects of this compound.

The choice of animal model will depend on the intended therapeutic application, as suggested by initial in vitro findings. For example, if the compound shows promise as a neuroprotective agent, transgenic mouse models of Alzheimer's or Parkinson's disease would be appropriate. mdpi.com If anti-inflammatory properties are identified, models of inflammatory conditions like arthritis or inflammatory bowel disease could be employed. nih.gov These studies should go beyond simple efficacy assessments and aim to elucidate the underlying mechanisms of action in a physiological context. This could involve measuring changes in neurotransmitter levels, inflammatory markers, or gene expression in relevant tissues. It is also important to consider species-specific differences in metabolism, as the activity of cytochrome P450 enzymes responsible for caffeine metabolism can vary significantly between humans and common laboratory animals. wikipedia.org

Development of Novel Analytical Probes or Radioligands

To facilitate a more detailed investigation of the pharmacokinetics and pharmacodynamics of this compound, the development of novel analytical tools is essential. The synthesis of a radiolabeled version of the compound, for instance with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would enable in-depth studies of its absorption, distribution, metabolism, and excretion (ADME). Furthermore, a radioligand based on the this compound scaffold could be invaluable for receptor binding assays and for visualizing the distribution of its target receptors in tissues and the brain through techniques like autoradiography.

The development of fluorescent probes based on this chemical structure could also be a powerful tool for cellular imaging studies, allowing for the real-time visualization of the compound's uptake and localization within cells. These analytical probes would provide a deeper understanding of how the compound interacts with its biological targets at a molecular and cellular level.

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular and systemic effects of this compound, future research should embrace a systems biology approach through the integration of multi-omics technologies. This would involve the parallel analysis of the transcriptome (gene expression), proteome (protein expression), and metabolome (metabolite profiles) in response to treatment with the compound.

For example, treating a relevant cell line or animal model with this compound and subsequently performing transcriptomic analysis could reveal which signaling pathways are modulated. Proteomic analysis could then identify the specific proteins whose expression or post-translational modifications are altered. Finally, metabolomic studies could uncover changes in cellular metabolism. nih.gov By integrating these datasets, researchers can construct a comprehensive picture of the compound's mechanism of action, identify novel biomarkers of its activity, and potentially uncover new therapeutic applications. This approach has been successfully applied to understand the effects of other xanthine (B1682287) derivatives and holds great promise for elucidating the complex biology of this compound. nih.gov

Q & A

Q. What are the established synthetic routes for 8-((3-Methylcyclohexyl)oxy)caffeine, and how do reaction conditions influence yield?

The synthesis typically involves Ullmann-type coupling or nucleophilic substitution at the C8 position of caffeine. For example, 8-aryloxy caffeine derivatives are synthesized by reacting 8-chlorocaffeine with substituted phenols under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Modifying the cyclohexyl substituent (e.g., 3-methyl vs. 4-methyl) requires precise control of steric hindrance and temperature to optimize yields (reported 45–68% for analogous compounds) .

Q. Which analytical techniques are critical for characterizing this compound and verifying structural integrity?

Key methods include:

- X-ray crystallography to confirm stereochemistry and substituent orientation (e.g., used for 8-(4-bromophenoxy)caffeine in ).

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve overlapping signals from the methylcyclohexyl group and caffeine’s purine ring .

- High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., C₁₅H₂₂N₄O₃ requires m/z 306.41 ± 0.005) .

Q. What are the acute toxicity profiles of this compound in preclinical models?

Limited data exist, but intravenous LD₅₀ in mice is 56 mg/kg for the structurally similar 8-((4-methylcyclohexyl)oxy)caffeine . Comparative studies suggest higher toxicity than unmodified caffeine due to enhanced lipophilicity from the cyclohexyl group, necessitating strict handling protocols (e.g., PPE, fume hoods) .

Q. How should researchers handle solubility and stability challenges during in vitro assays?

Use DMSO as a primary solvent (≤0.1% v/v to avoid cytotoxicity) and validate stability via HPLC over 24–72 hours. For aqueous solutions, employ β-cyclodextrin inclusion complexes to improve solubility, as demonstrated for 8-benzyloxycaffeine derivatives .

Advanced Research Questions

Q. How can researchers optimize the anticancer activity of this compound through hybrid conjugate design?

Hybridization with chalcone or triazolylmethyl moieties enhances bioactivity. For example:

Q. What structural features of the 3-methylcyclohexyl group influence receptor binding kinetics?

Comparative molecular docking reveals:

Q. How should contradictory data on pro-apoptotic vs. cytotoxic effects be resolved?

Discrepancies arise from assay conditions:

Q. What in silico approaches are validated for predicting ADMET properties of this compound?

Use DFT-B3LYP/6-31G* calculations for:

Q. What experimental designs are recommended for dose-response studies in heterogeneous cell populations?

Adopt a mixed-design approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.